
6-Chloropyrimidine-4-carbonyl chloride
描述
6-Chloropyrimidine-4-carbonyl chloride is a heterocyclic compound that consists of a pyrimidine ring with a carbonyl chloride and a chlorine atom at the 4 and 6 positions, respectively . It is known by its Chemical Abstracts Service (CAS) number 263270-52-6 .
Synthesis Analysis
The synthesis of 6-Chloropyrimidine-4-carbonyl chloride involves several methods such as the reaction of 6-chloro-4-hydroxypyrimidine with thionyl chloride or phosphorus oxychloride . Another method involves the reaction of 6-chloro-4-hydroxypyrimidine with oxalyl chloride.Molecular Structure Analysis
The molecular formula of 6-Chloropyrimidine-4-carbonyl chloride is C5H2Cl2N2O . The InChI Key is FAJZIXITZFFSPC-UHFFFAOYSA-N .Chemical Reactions Analysis
6-Chloropyrimidine-4-carbonyl chloride can react with ethanol to form ethyl 6-chloropyrimidine-4-carboxylate . It can also react with 4-amino-m-cresol in the presence of triethylamine .Physical And Chemical Properties Analysis
6-Chloropyrimidine-4-carbonyl chloride is a white to light yellow crystalline powder. It is soluble in most organic solvents such as acetone, ethyl acetate, and acetonitrile. It is stable under normal conditions but can decompose on exposure to light and moisture.科学研究应用
Synthesis of Pharmacologically Active Compounds
6-Chloropyrimidine-4-carbonyl chloride serves as a key intermediate in the synthesis of various pharmacologically active compounds. It is particularly valuable in the preparation of pyrimidine derivatives, which are known for their broad therapeutic applications. These derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiparasitic effects. They are also used in the treatment of cardiovascular diseases, diabetes, and certain cancers .
Anticancer Research
In anticancer research, 6-Chloropyrimidine-4-carbonyl chloride is utilized to develop compounds that can inhibit the growth of cancer cells. Pyrimidine derivatives have been shown to act as DNA topoisomerase II inhibitors, which play a crucial role in the replication of cancer cells. By interfering with this enzyme, these compounds can prevent the proliferation of cancer cells .
Anti-Inflammatory and Analgesic Applications
This compound is instrumental in creating pyrimidine derivatives with potent anti-inflammatory and analgesic properties. Researchers have found that certain substitutions on the pyrimidine ring, such as the introduction of chlorine atoms, can significantly enhance the compound’s inhibitory activity against key inflammatory mediators .
Antimicrobial and Antifungal Activities
6-Chloropyrimidine-4-carbonyl chloride is used to synthesize derivatives that show promising antimicrobial and antifungal activities. These activities are attributed to the compound’s ability to interfere with the microbial cell’s vital processes, leading to the inhibition or death of the pathogen .
Development of Cardiovascular Agents
Pyrimidine derivatives synthesized from 6-Chloropyrimidine-4-carbonyl chloride are explored for their potential as cardiovascular agents. They have been investigated for their ability to act as calcium-sensing receptor antagonists and adenosine A2a receptor agonists or antagonists, which are important targets in the management of cardiovascular diseases .
Synthesis of Antidiabetic Agents
The compound is also used in the synthesis of antidiabetic agents. Pyrimidine derivatives can function as DPP-IV inhibitors, which are a class of oral hypoglycemics that block the enzyme dipeptidyl peptidase-4 (DPP-IV). This leads to an increase in the incretin levels in the blood, thereby enhancing the secretion of insulin and lowering blood glucose levels .
安全和危害
6-Chloropyrimidine-4-carbonyl chloride is classified as a hazardous material . It has a hazard class of 8 and a packing group of III . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, and P501 .
作用机制
Target of Action
6-Chloropyrimidine-4-carbonyl chloride is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . Pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . The substitution of –OH moieties with chlorine in pyrimidines has been found to result in significant inhibitory activity .
Biochemical Pathways
Given the known anti-inflammatory effects of pyrimidines, it can be inferred that the compound may affect pathways related to inflammation and immune response .
Result of Action
Based on the known effects of pyrimidines, it can be inferred that the compound may exhibit anti-inflammatory effects .
属性
IUPAC Name |
6-chloropyrimidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJZIXITZFFSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593614 | |
| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263270-52-6 | |
| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


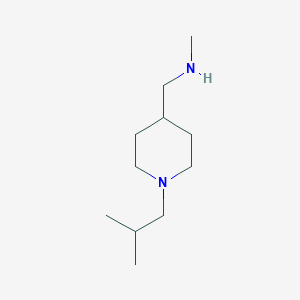
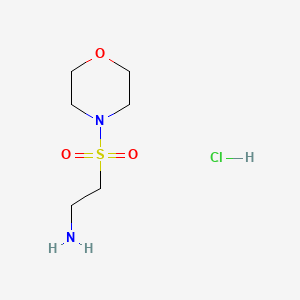
![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)
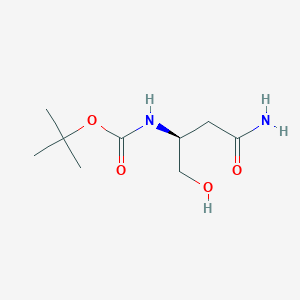
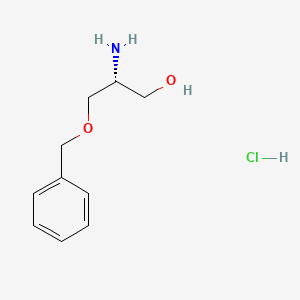

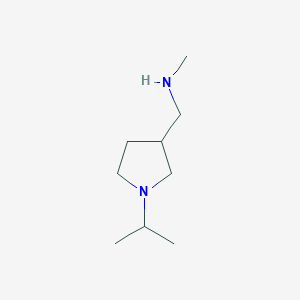

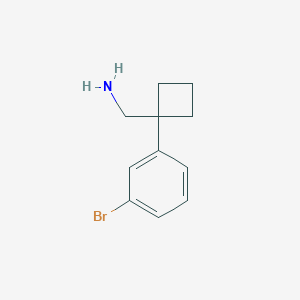
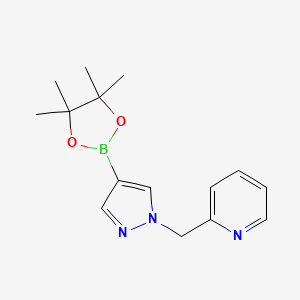
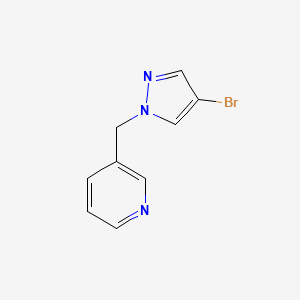
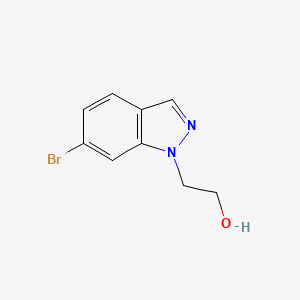
![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)